2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole
Description
2-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole is a heterocyclic compound featuring a fused isoindole core substituted with a sulfonyl-linked 1-methylimidazole group. The sulfonyl moiety introduces strong electron-withdrawing properties, influencing reactivity, solubility, and intermolecular interactions. This compound is of interest in medicinal chemistry due to the bioactivity of imidazole and isoindole derivatives, particularly in antimicrobial and anticancer applications .
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfonyl-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-14-7-6-13-12(14)18(16,17)15-8-10-4-2-3-5-11(10)9-15/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNBYJJBXVPVMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)N2CC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole typically involves multiple steps, starting with the preparation of the isoindole core. This can be achieved through the cyclization of appropriate precursors, such as phthalic anhydride and a diamine. The imidazole ring is then introduced through a substitution reaction, followed by methylation to obtain the desired compound.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also necessitate stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of sulfonyl oxide derivatives.
Reduction: Production of reduced isoindole derivatives.
Substitution: Introduction of various functional groups, leading to a range of substituted isoindole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used in the development of new drugs, particularly those targeting specific enzymes or receptors. Its potential as an antimicrobial or anticancer agent is also being explored.
Medicine: In medicine, this compound may be used in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including as a catalyst or additive.
Mechanism of Action
The mechanism by which 2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The imidazole ring can engage in hydrogen bonding and coordinate with metal ions, influencing its biological activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can bind to specific receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine
- Structural Differences : Unlike the target compound, this analogue lacks the sulfonyl group and instead incorporates a perimidine scaffold. The imidazole NH group is positioned on the imidazolyl unit due to the absence of conjugation in the dihydroperimidine structure .
- Physicochemical Properties: Both compounds are methanol-insoluble. This difference is attributed to the NH group's location, which affects hydrogen-bonding networks .
- Synthesis : Dihydroperimidines are synthesized as precursors to aromatic perimidines, often via cyclocondensation reactions. The target compound’s synthesis likely involves sulfonylation steps absent in this analogue .
N-(4-(Benzothiazole-2-yl)phenyl) Substituted Benzenesulfonamides
- Structural Differences : These compounds feature a benzothiazole core linked to sulfonamide groups. The target compound replaces benzothiazole with isoindole and incorporates an imidazole-sulfonyl moiety.
- Structure-Activity Relationship (SAR): The position of the amino group (meta vs. para) on the benzothiazole-phenyl backbone significantly impacts biological activity. Similarly, the methyl group on the imidazole ring in the target compound may modulate electronic effects and binding affinity .
- Synthesis: Both classes utilize sulfonyl chlorides for functionalization. However, the target compound’s synthesis likely requires isoindole derivatization, whereas benzothiazole derivatives are synthesized via condensation of aminophenyl benzothiazoles with sulfonyl chlorides .
2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole
- Structural Differences: This compound shares the isoindole core but incorporates a quinazolinone-sulfanylethyl chain instead of an imidazole-sulfonyl group.
- Crystal Packing and Interactions : The quinazolinyl group is planar (r.m.s. deviation = 0.057 Å), stabilized by C–H···O and π–π interactions (intercentroid distance = 3.5330 Å). The target compound’s sulfonyl group may promote distinct packing via dipole-dipole interactions .
- Biological Activity: Quinazolinone derivatives exhibit antimicrobial activity. The target compound’s imidazole-sulfonyl motif could enhance activity against different targets, such as kinases or proteases .
Comparative Data Table
Biological Activity
The compound 2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole is a novel chemical entity that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 240.3 g/mol. Its structure features an isoindole core modified by a sulfonyl group attached to a methylimidazole moiety, which is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have shown promising cytotoxic effects against various cancer cell lines:
The treatment with compound 8l resulted in significant apoptosis characterized by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic Bcl-2, indicating a mechanism that promotes cancer cell death through intrinsic pathways.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against resistant strains of bacteria. Research into related imidazole derivatives has revealed activity against methicillin-resistant Staphylococcus aureus (MRSA):
| Compound | Target | MIC (μg/mL) | Activity |
|---|---|---|---|
| 26 | MRSA | ≤ 0.25 | Strong growth inhibition without cytotoxic effects . |
| 57 | Cryptococcus neoformans | ≤ 0.25 | Selective antifungal activity with no hemolytic properties . |
These findings underscore the potential for developing new antimicrobial agents based on the imidazole scaffold.
Case Studies
- Cytotoxicity Assessment : A study assessed various derivatives for their cytotoxic effects on human cancer cell lines, revealing that modifications to the imidazole ring significantly influenced activity levels and selectivity towards cancerous versus normal cells.
- Mechanistic Studies : Flow cytometry and Western blotting techniques were employed to elucidate the mechanisms by which these compounds induce apoptosis in cancer cells, providing insights into their therapeutic potential.
Q & A
Q. What are the established synthetic routes for 2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution or sulfonylation reactions. For example:
- Step 1: React 2-mercaptoimidazole derivatives with halogenated isoindole precursors in polar aprotic solvents (e.g., acetonitrile) using a base (e.g., KCO) to deprotonate the thiol group .
- Step 2: Optimize temperature (80–100°C) and reaction time (12–24 hrs) to enhance yield.
- Step 3: Purify via recrystallization (ethanol/water mixtures) or column chromatography.
Key Considerations:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Acetonitrile | Enhances reactivity |
| Base | KCO | Mild, avoids side reactions |
| Temperature | 80°C | Balances kinetics and decomposition |
Reference:
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Use H NMR to confirm the imidazole and isoindole proton environments.
- C NMR identifies sulfonyl and aromatic carbon signals.
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight.
- X-ray Crystallography:
Example Crystallographic Data (from analogous compounds):
| Parameter | Value |
|---|---|
| Space Group | P |
| Unit Cell (Å) | a=8.21, b=10.53, c=12.74 |
| R-factor | 0.055 |
| π-π Interactions | 3.53 Å (intercentroid) |
Advanced Research Questions
Q. How do π-π interactions and hydrogen bonding influence the three-dimensional packing of this compound in crystal structures?
Methodological Answer:
- π-π Stacking: The imidazole and isoindole rings form parallel-displaced interactions (3.5–4.0 Å intercentroid distances), stabilizing the lattice .
- Hydrogen Bonding: Sulfonyl oxygen atoms act as acceptors for C–H···O interactions (2.5–3.0 Å), contributing to layered packing.
Experimental Design:
- Perform Hirshfeld surface analysis to quantify interaction contributions.
- Compare packing motifs across polymorphs using differential scanning calorimetry (DSC).
Implications: Enhanced crystal stability improves suitability for solid-state pharmacology studies.
Reference:
Q. What contradictory findings exist regarding the biological activity of isoindole derivatives with sulfonylimidazole substituents?
Methodological Answer:
- Contradictions: Some derivatives show antimicrobial activity, while others exhibit no efficacy despite similar structures .
- Resolution Strategies:
- Conduct comparative bioassays (e.g., MIC tests) under standardized conditions.
- Use molecular docking to assess binding affinity variations (e.g., imidazole orientation in enzyme pockets).
- Analyze substituent effects (e.g., electron-withdrawing groups on sulfonyl) via QSAR models.
Case Study: A derivative with a chloropyrimidine substituent showed 10× higher activity than non-halogenated analogs .
Reference:
Q. What computational approaches are recommended for modeling interactions between this compound and enzyme targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or GOLD to predict binding modes to kinases or cytochrome P450 enzymes.
- MD Simulations: Run 100-ns simulations (AMBER/CHARMM force fields) to assess complex stability.
- Pharmacophore Modeling: Identify critical interaction sites (e.g., sulfonyl oxygen as H-bond acceptor).
Validation: Compare computational results with experimental IC values from enzyme inhibition assays.
Reference:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
